molecular formula C4H4N6O B2811860 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 202207-24-7

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B2811860
CAS No.: 202207-24-7
M. Wt: 152.117
InChI Key: AGBVWKLUWAKKKR-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound that belongs to the class of electron-deficient ring-fused systems. This compound is known for its unique structural features, which include a fused oxadiazole and pyrazine ring.

Preparation Methods

The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be achieved through several routes. One common method involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. Another approach is the ring closure of 1,2-dioximes to form 1,2,5-oxadiazoles. . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production. This mechanism is particularly useful in the treatment of metabolic disorders, as it helps in reducing the accumulation of fat in the liver . The molecular targets and pathways involved include the mitochondrial respiratory chain and associated enzymes.

Comparison with Similar Compounds

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its electron-deficient nature and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVWKLUWAKKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC2=NON=C2N=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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